molecular formula C6H3ClFI B2815737 2-Chloro-3-fluoroiodobenzene CAS No. 348642-49-9

2-Chloro-3-fluoroiodobenzene

Cat. No.: B2815737
CAS No.: 348642-49-9
M. Wt: 256.44
InChI Key: VHPLDZRKRZACGK-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroiodobenzene is an aromatic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a fluorobenzene, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents.

Scientific Research Applications

2-Chloro-3-fluoroiodobenzene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: It is utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoroiodobenzene depends on its application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can undergo various substitution and coupling reactions. The molecular targets and pathways involved are specific to the reactions it participates in, such as forming carbon-carbon bonds in coupling reactions.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 3-Chloro-4-fluoroiodobenzene
  • 1-Chloro-2-fluoro-3-iodobenzene

Comparison: 2-Chloro-3-fluoroiodobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-chloro-1-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-6-4(8)2-1-3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLDZRKRZACGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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